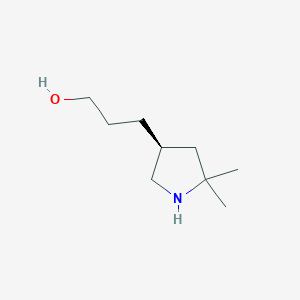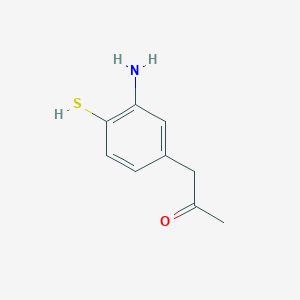
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an amino acid ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Amino Group: The amino group is introduced via reductive amination, using appropriate amines and reducing agents.
Esterification: The final step involves esterification of the amino acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes. Its unique structure allows it to fit into active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-Hydroxynorketamine: A ketamine metabolite with antidepressant effects.
Cefadroxil Related Compound D: A related compound with a similar amino acid ester structure.
Uniqueness
(S)-Ethyl 2-amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate is unique due to its specific chiral configuration and the presence of both a tetrahydropyran ring and an amino acid ester moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-[(2R,6R)-2,6-dimethyloxan-4-yl]acetate |
InChI |
InChI=1S/C11H21NO3/c1-4-14-11(13)10(12)9-5-7(2)15-8(3)6-9/h7-10H,4-6,12H2,1-3H3/t7-,8-,10+/m1/s1 |
Clave InChI |
VPSBBCAIJKSZNF-MRTMQBJTSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1C[C@H](O[C@@H](C1)C)C)N |
SMILES canónico |
CCOC(=O)C(C1CC(OC(C1)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)
![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)


![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)

![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)


![Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
![2-[(Pyridin-2-ylmethyl)amino]cyclohexanecarboxylic acid dihydrochloride](/img/structure/B14044405.png)

